![molecular formula C16H20N2O4S B2802865 N-(3-(isoxazol-4-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1904194-50-8](/img/structure/B2802865.png)
N-(3-(isoxazol-4-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(isoxazol-4-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Connecticut and has since been widely used in scientific research for its ability to block the effects of cannabinoids on the brain and body.
Scientific Research Applications
Isoxazole Derivatives and Muscle Relaxant Activities
Isoxazole derivatives have been investigated for their centrally acting muscle relaxant properties. For instance, research conducted by Tatee et al. (1986) explored the synthesis and structure-activity relationship of 3-amino-N-(3-phenyl-5-isoxazolyl)propanamides, identifying compounds with selective muscle relaxant and anticonvulsant activities. This study highlights the potential therapeutic applications of isoxazole derivatives in the treatment of conditions requiring muscle relaxation and seizure control (Tatee et al., 1986).
Application in Drug Metabolism
Another study by Zmijewski et al. (2006) demonstrated the use of a microbial-based biocatalytic system for the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research underscores the importance of biocatalysis in drug metabolism studies, enabling the generation of metabolites for further pharmacokinetic and toxicological analysis (Zmijewski et al., 2006).
Anticancer Activity
Research into novel isoxazole compounds for anticancer activity has been conducted, indicating the potential of isoxazole derivatives in oncology. El Rayes et al. (2019) prepared a series of compounds based on isoxazole and evaluated their antiproliferative activity against human cancer cell lines, providing a foundation for the development of new anticancer agents (El Rayes et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Mishra et al. (2016) designed and synthesized N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors for human carbonic anhydrase isoenzymes, highlighting the therapeutic potential of isoxazole derivatives in treating conditions mediated by these enzymes (Mishra et al., 2016).
Soil Metabolism and Environmental Impact
The metabolism of isoxaflutole, an herbicide containing an isoxazole ring, in soil has been studied, providing insights into the environmental behavior and impact of such compounds. Rouchaud et al. (2002) investigated the soil metabolism of isoxaflutole in corn crops, revealing the transformation pathways and persistence of the compound and its metabolites in the environment (Rouchaud et al., 2002).
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-23(20,21)15-7-4-13(5-8-15)6-9-16(19)17-10-2-3-14-11-18-22-12-14/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEWOYHGKGCDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(isoxazol-4-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.